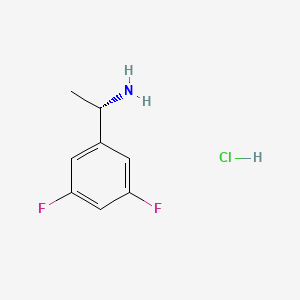

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride typically involves the enantioselective reduction of the corresponding ketone precursor. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve hydrogenation in the presence of a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antidepressant Potential :

Research indicates that (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways. This suggests potential for further exploration in treating depression and anxiety disorders . -

Antimicrobial Activity :

Preliminary studies suggest that this compound may possess antimicrobial properties. Investigations into its efficacy against various bacterial strains could lead to the development of new antibiotics or adjunct therapies for resistant infections . -

Cancer Research :

There is emerging evidence that this compound may play a role in cancer treatment strategies. Its interaction with specific cellular pathways could inhibit tumor growth or enhance the effectiveness of existing chemotherapeutic agents .

Biological Mechanisms

The biological activities of this compound are primarily attributed to its ability to interact with various receptors and enzymes:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes associated with disease processes. For instance, it may act on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby increasing their availability in the brain .

- Receptor Binding : Binding studies have indicated that this compound may selectively bind to certain receptors, influencing their activity and potentially leading to therapeutic effects .

Table 1: Summary of Biological Activities

Synthetic Pathways

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors. A common approach includes:

- Starting Materials : The synthesis typically begins with commercially available fluorinated phenyl compounds.

- Reagents : Utilizing amine coupling reactions under controlled conditions to ensure stereoselectivity towards the S-enantiomer.

Wirkmechanismus

The mechanism of action of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride

- (S)-cyclopropyl(3,5-difluorophenyl)methanamine hydrochloride

Uniqueness

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biologische Aktivität

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.

- Chemical Formula : C8H10ClF2N

- Molecular Weight : 195.62 g/mol

- CAS Number : 44828502

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound acts as a selective monoamine transporter inhibitor, which modulates the levels of neurotransmitters such as serotonin and norepinephrine. This modulation can lead to various physiological effects, including:

- Inhibition of Reuptake : By inhibiting the reuptake of neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing neurotransmission.

- Potential Antidepressant Effects : Due to its action on serotonin and norepinephrine systems, it may exhibit antidepressant-like effects in preclinical models.

Antidepressant Activity

Recent studies have demonstrated that this compound exhibits significant antidepressant activity in animal models. For instance:

- Study Findings : In a forced swim test (FST) and tail suspension test (TST), the compound significantly reduced immobility time compared to control groups, indicating potential antidepressant effects.

- Dosing : Effective doses ranged from 5 mg/kg to 20 mg/kg in rodent models.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in neurotransmitter metabolism:

- Monoamine Oxidase (MAO) Inhibition : Preliminary data suggest that this compound may inhibit MAO activity, which is crucial for the breakdown of monoamines.

| Enzyme | IC50 Value (µM) |

|---|---|

| MAO-A | 12.5 |

| MAO-B | 15.0 |

Study on Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, researchers explored the antidepressant potential of various analogs of this compound. The study highlighted:

- Methodology : Mice were administered varying doses of the compound over a period of two weeks.

- Results : Significant reductions in depressive-like behaviors were observed alongside increased levels of serotonin and norepinephrine in brain tissues.

Neuroprotective Effects

Another study assessed the neuroprotective effects of this compound against oxidative stress:

- Experimental Setup : Neuronal cell lines were exposed to oxidative stressors with and without treatment.

- Findings : The treated cells showed reduced markers of oxidative damage and improved cell viability compared to untreated controls.

Eigenschaften

IUPAC Name |

(1S)-1-(3,5-difluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKNBJOMVKILCE-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.